molecular formula C10H13ClO2S B3167907 (4-Propan-2-ylphenyl)methanesulfonyl chloride CAS No. 926201-18-5

(4-Propan-2-ylphenyl)methanesulfonyl chloride

Cat. No.: B3167907
CAS No.: 926201-18-5
M. Wt: 232.73 g/mol
InChI Key: IBQYWYMNBNOPAI-UHFFFAOYSA-N
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Description

(4-Propan-2-ylphenyl)methanesulfonyl chloride is an organosulfur compound known for its reactivity and versatility in organic synthesis. It is commonly used as a reagent in various chemical reactions, particularly in the formation of sulfonates and as a protecting group for alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Propan-2-ylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where methanesulfonic acid is heated with thionyl chloride, resulting in the formation of methanesulfonyl chloride along with the release of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods

Industrial production of this compound often involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Propan-2-ylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonamides: Formed from the reaction with amines.

Mechanism of Action

The mechanism of action of (4-Propan-2-ylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles to form sulfonates and sulfonamides. The formation of these products typically involves the initial attack of the nucleophile on the sulfur atom, followed by the elimination of the chloride ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Propan-2-ylphenyl)methanesulfonyl chloride is unique due to the presence of the 4-propan-2-ylphenyl group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

(4-propan-2-ylphenyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQYWYMNBNOPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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